2-Hydroxyethylsulfamic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25364-88-9 |
|---|---|
Molecular Formula |
C2H7NO4S |
Molecular Weight |
141.15 g/mol |
IUPAC Name |
2-hydroxyethylsulfamic acid |
InChI |
InChI=1S/C2H7NO4S/c4-2-1-3-8(5,6)7/h3-4H,1-2H2,(H,5,6,7) |
InChI Key |
SIVMAKNQXUEGIS-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Hydroxyethylsulfamic Acid and Its Analogs
Direct Synthesis Approaches to 2-Hydroxyethylsulfamic Acid
The direct formation of this compound can be achieved through carefully controlled reactions involving hydroxyethyl (B10761427) precursors. These methods primarily focus on the introduction of a sulfamic acid group onto the ethanolamine (B43304) backbone.
Sulfoamination Reactions with Hydroxyethyl Precursors
The most common method for the synthesis of this compound involves the direct sulfoamination of ethanolamine. This reaction typically utilizes a sulfur trioxide-amine complex, such as the sulfur trioxide pyridine (B92270) complex (SO₃·C₅H₅N), as the sulfonating agent. wikipedia.org The use of such complexes is advantageous as they are solid, stable, and moderate the reactivity of sulfur trioxide, allowing for more controlled reactions. wikipedia.orgnih.gov
The reaction proceeds by the nucleophilic attack of the amino group of ethanolamine on the sulfur atom of the sulfur trioxide complex. This is followed by a proton transfer to yield the zwitterionic this compound. The reaction is typically carried out in an aprotic solvent.
A study on the preparation of 2-aminoethylsulfonic acid (taurine) from ethanolamine provides a relevant two-step process. The first step involves the esterification of ethanolamine with sulfuric acid to produce the intermediate 2-aminoethyl ester (H₂N-CH₂-CH₂-OSO₃H). ui.ac.id This intermediate can then be subjected to conditions that could potentially lead to rearrangement or be a starting point for other derivatives.
| Reactant | Reagent | Product | Key Features |
| Ethanolamine | Sulfur Trioxide Pyridine Complex | This compound | Controlled sulfoamination, formation of a stable zwitterion. |
| Ethanolamine | Sulfuric Acid | 2-Aminoethyl hydrogen sulfate (B86663) | Intermediate for further reactions. ui.ac.id |
Potential Formation via Reaction of Sulfur Trioxide with Ethanolamine and Subsequent Rearrangement
Quantum chemical studies have investigated the gas-phase and water-droplet-catalyzed reaction between sulfur trioxide (SO₃) and ethanolamine. These studies indicate that in the gas phase, the reaction barriers for the formation of both the N-sulfonated product (this compound) and the O-sulfonated product (2-aminoethyl hydrogen sulfate) are high. However, the presence of a single water molecule can significantly lower the reaction barrier and alter the product distribution, favoring the formation of 2-aminoethyl hydrogen sulfate.
While direct evidence for a subsequent rearrangement from the O-sulfonated to the N-sulfonated product under these specific conditions is not explicitly detailed, the formation of both isomers highlights the competitive nature of the sulfonation on the amine and hydroxyl groups of ethanolamine. The reaction of strychnine (B123637) N-oxide with sulfur dioxide, which first forms a sulfitoamine that then isomerizes to a sulfamic acid, suggests that such rearrangements are plausible in related systems. cdnsciencepub.com
Synthesis of N,N-Bis(2-hydroxyethyl)sulfamic Acid and Related Derivatives
The synthesis of N,N-disubstituted sulfamic acids, particularly those with multiple hydroxyl groups, requires specific strategies to control the regioselectivity of the sulfonation and subsequent derivatization.
Preparation Strategies for Polyhydroxy-substituted Sulfamic Acid Moieties
The synthesis of N,N-Bis(2-hydroxyethyl)sulfamic acid would logically start from diethanolamine (B148213). The reaction of diethanolamine with a suitable sulfonating agent, such as a sulfur trioxide-amine complex, would introduce the sulfonic acid group onto the nitrogen atom. The general reactivity of secondary amines with sulfur trioxide complexes to form sulfamic acids is well-established. wikipedia.org
The synthesis of related polyhydroxy fatty acid amides, which are then sulfated, provides a template for creating complex sulfated molecules. google.com Although this process involves the sulfation of hydroxyl groups, the initial formation of the polyhydroxy amide backbone is a relevant synthetic strategy.
Derivatization from Diol Precursors and Sulfamic Acid Functionalization
The functionalization of diols is a critical area of organic synthesis. While the direct synthesis of N,N-Bis(2-hydroxyethyl)sulfamic acid starts with the amine, the derivatization of the hydroxyl groups in this molecule would follow principles of diol chemistry. For instance, selective protection of one hydroxyl group would allow for the specific modification of the other.
The preparation of N,N'-bis(2-hydroxyethyl)piperazine from diethanolamine, although leading to a different heterocyclic structure, demonstrates the reactivity of the hydroxyl groups in diethanolamine and the potential for intramolecular cyclization under certain conditions. epo.org This highlights the need for carefully controlled reaction conditions to achieve the desired sulfamic acid derivative without unwanted side reactions.
Targeted Chemical Transformations of this compound
The presence of a primary alcohol in this compound allows for a range of chemical transformations, enabling the synthesis of further derivatives.
A significant and well-documented transformation is the oxidation of the primary alcohol to an aldehyde. The Parikh-Doering oxidation is a particularly suitable method for this purpose. nrochemistry.comwikipedia.org This reaction employs the sulfur trioxide pyridine complex in the presence of dimethyl sulfoxide (B87167) (DMSO) and a hindered base like triethylamine. nrochemistry.comwikipedia.org This method is known for its mild conditions, often proceeding at or below room temperature, which is advantageous for substrates containing sensitive functional groups. wikipedia.org
The reaction mechanism involves the activation of DMSO by the sulfur trioxide pyridine complex, followed by nucleophilic attack by the alcohol. Subsequent deprotonation and rearrangement lead to the formation of the corresponding aldehyde, in this case, 2-(sulfamoylamino)acetaldehyde.
| Starting Material | Reagents | Product | Reaction Type |
| This compound | SO₃·C₅H₅N, DMSO, Triethylamine | 2-(Sulfamoylamino)acetaldehyde | Parikh-Doering Oxidation nrochemistry.comwikipedia.org |
Reactions Involving the Sulfamic Acid Functionality
The sulfamic acid group, -NHSO₃H, in this compound is a robust and reactive functional group, analogous in some respects to a sulfonic acid. Its chemistry is characterized by reactions at the nitrogen and sulfur centers, as well as by its acidic nature.
Key reactions involving the sulfamic acid functionality include:
Hydrolysis: Aqueous solutions of sulfamic acids are susceptible to slow hydrolysis, a reaction that is accelerated by heat. This process involves the cleavage of the N-S bond to yield the corresponding amine and sulfuric acid. In the case of this compound, hydrolysis would produce 2-aminoethanol and sulfuric acid. The crystalline solid form, however, is generally stable under normal storage conditions. researchgate.net The zwitterionic form of the sulfamate (B1201201) ion is believed to be the reactive species in the hydrolysis reaction with water.
Reaction with Nitrous and Nitric Acids: Similar to unsubstituted sulfamic acid, the N-substituted this compound is expected to react with nitrous acid (HNO₂). This reaction typically results in the evolution of nitrogen gas and the formation of the corresponding sulfate ester, in this case, 2-hydroxyethyl hydrogen sulfate, along with water. researchgate.net Reaction with concentrated nitric acid (HNO₃) would likely lead to the formation of nitrous oxide (N₂O) and 2-hydroxyethyl hydrogen sulfate. researchgate.net
Reaction with Hypochlorite (B82951): Sulfamic acids and their salts react with hypochlorite ions. This reaction can lead to the formation of N-chlorosulfamates and N,N-dichlorosulfamates. researchgate.net This reactivity makes sulfamic acid a useful scavenger for hypochlorite in certain chemical oxidations. researchgate.net
A summary of these reactions is presented in the table below.
| Reactant | Product(s) | General Conditions |
| Water (H₂O) | 2-Aminoethanol + Sulfuric Acid | Heating in aqueous solution |
| Nitrous Acid (HNO₂) | 2-Hydroxyethyl hydrogen sulfate + N₂ + H₂O | Acidic aqueous solution |
| Nitric Acid (HNO₃) | 2-Hydroxyethyl hydrogen sulfate + N₂O + H₂O | Concentrated nitric acid |
| Hypochlorite (OCl⁻) | N-chloro-2-hydroxyethylsulfamate | Aqueous solution |
Chemical Modifications of the Hydroxyl Group
The primary hydroxyl (-OH) group in this compound offers a site for various chemical modifications, most notably esterification.
Fischer-Speier Esterification: A classic method for converting the hydroxyl group into an ester is the Fischer-Speier esterification. This reaction involves heating the alcohol (this compound) with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride. bham.ac.ukmdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use an excess of the alcohol or the carboxylic acid, or to remove the water formed during the reaction. ui.ac.id
The general reaction is as follows: R-COOH + HO-CH₂CH₂-NHSO₃H ⇌ R-COOCH₂CH₂-NHSO₃H + H₂O
The conditions for this reaction can be summarized in the table below.
| Reaction Type | Reactants | Catalyst | Key Conditions |
| Fischer-Speier Esterification | Carboxylic Acid | Concentrated H₂SO₄ or HCl | Heating, often with reflux bham.ac.ukmdpi.com |
Intramolecular Rearrangements and Cyclization Pathways (e.g., N-(β-hydroxyethyl)sulfamic acid to 2-aminoethyl hydrogen sulfate)
One of the most significant reactions of this compound is its intramolecular rearrangement to form its isomer, 2-aminoethyl hydrogen sulfate. This transformation highlights the dynamic nature of the molecule.
The synthesis of 2-aminoethyl hydrogen sulfate often proceeds through the initial formation of N-(β-hydroxyethyl)sulfamic acid. For instance, the reaction of gaseous sulfur trioxide with ethanolamine initially produces N-(β-hydroxyethyl)sulfamic acid as a semi-solid precipitate. google.com This intermediate can be unstable, and upon heating, it rearranges to the more stable 2-aminoethyl hydrogen sulfate. google.com This rearrangement suggests a thermodynamic preference for the sulfate ester over the N-sulfamic acid in this particular bifunctional molecule.
The process can be represented as follows:
HOCH₂CH₂NH₂ + SO₃ → [HOCH₂CH₂NHSO₃H] → H₃N⁺CH₂CH₂OSO₃⁻
This rearrangement is a key consideration in the synthesis of 2-aminoethyl hydrogen sulfate, a compound with various industrial and biological applications. ui.ac.idgoogle.comgoogle.com
Catalytic Considerations in the Synthesis of this compound
The primary route for the synthesis of this compound involves the reaction of 2-aminoethanol with a sulfating agent. The efficiency and selectivity of this reaction can be significantly influenced by catalytic conditions.
The direct reaction of sulfur trioxide (SO₃) with 2-aminoethanol (monoethanolamine, MEA) in the gas phase has high energy barriers. However, the presence of a single water molecule can significantly lower this barrier by over 15 kcal/mol, thereby enhancing the reaction rate. rsc.org Interestingly, the presence of water can also alter the major product from this compound (HOCH₂CH₂NHSO₃H) to 2-aminoethyl hydrogen sulfate (NH₂CH₂CH₂OSO₃H). rsc.org
To control the high reactivity of sulfur trioxide, it is often used in the form of a complex with a Lewis base, such as pyridine or triethylamine. researchgate.netoup.com These sulfur trioxide-amine complexes are milder and more selective sulfating agents. researchgate.net The reaction of 2-aminoethanol with a sulfur trioxide-triethylamine complex in a suitable solvent like 2-picoline is a viable method for the preparation of the corresponding sulfamate. oup.com
Furthermore, when using sulfamic acid itself as a sulfating agent for alcohols, the reaction can be catalyzed by urea. bham.ac.uk Base catalysts are also known to increase the reactivity of sulfamic acid by forming a more reactive donor-acceptor complex. rsc.org
The table below summarizes some catalytic approaches relevant to the synthesis of this compound.
| Sulfating Agent | Catalyst/Activator | Effect |
| Sulfur Trioxide (SO₃) | Water | Lowers reaction energy barrier, can influence product distribution rsc.org |
| Sulfur Trioxide-Amine Complexes (e.g., SO₃·N(C₂H₅)₃) | N/A (reagent itself is controlled) | Provides a milder and more selective sulfation researchgate.netoup.com |
| Sulfamic Acid | Urea, Organic Bases | Increases reactivity of sulfamic acid bham.ac.ukrsc.org |
Chemical Reactivity and Mechanistic Studies of 2 Hydroxyethylsulfamic Acid
Acid-Base Equilibria and Protonation States of the Sulfamic Acid Group
The behavior of 2-Hydroxyethylsulfamic acid in solution is governed by its acid-base properties, specifically the protonation and deprotonation of its sulfamic acid group. Like other acids, its state in an aqueous environment depends on the pH of the solution. utexas.edu
A Brønsted-Lowry acid is defined as a proton donor, while a Brønsted-Lowry base is a proton acceptor. libretexts.org The strength of an acid is quantified by its acid dissociation constant (Ka) or, more commonly, its pKa value, which is the negative logarithm of Ka. libretexts.orggwu.edu A lower pKa value indicates a stronger acid, meaning it more readily donates a proton. gwu.edu
In an aqueous solution, this compound can exist in a protonated (H₂NCH₂CH₂OSO₃H) or deprotonated (H₂NCH₂CH₂OSO₃⁻) state. The equilibrium between these two forms is influenced by the concentration of hydronium ions (H₃O⁺) in the solution. utexas.edu The pKa value represents the pH at which the concentrations of the protonated and deprotonated forms are equal. At a pH below the pKa, the protonated form predominates, while at a pH above the pKa, the deprotonated form is more abundant. utexas.edu
Interactive Data Table: Estimated pKa and Predominant Species of this compound at Different pH Values
| pH | Relation to pKa (estimated ~1.0) | Predominant Species |
| < 1.0 | pH < pKa | H₂NCH₂CH₂OSO₃H (protonated) |
| ~1.0 | pH = pKa | Equal mixture of protonated and deprotonated forms |
| > 1.0 | pH > pKa | H₂NCH₂CH₂OSO₃⁻ (deprotonated) |
This table illustrates the expected protonation state of the sulfamic acid group in this compound at various pH levels, based on the principles of acid-base equilibria. utexas.edu
Hydrolytic Stability and Kinetic Aspects of Degradation
The stability of this compound in aqueous solutions, particularly its resistance to hydrolysis, is a critical aspect of its chemical reactivity. Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of this degradation is a key kinetic parameter.
Studies on the hydrolytic stability of similar compounds, such as 2'-fluoroarabinonucleic acid (2'F-ANA), provide insights into the factors that can influence the stability of molecules in acidic and basic conditions. For instance, 2'F-ANA demonstrates significantly increased stability in acidic environments compared to DNA and RNA. nih.govresearchgate.net This enhanced stability is attributed to the presence of a fluorine atom at the 2'-position, which destabilizes the intermediate carbocation formed during acid-catalyzed depurination. researchgate.net
In the case of this compound, the sulfamic acid group is generally stable to hydrolysis under neutral and acidic conditions. However, under more extreme conditions, such as elevated temperatures or highly acidic or basic solutions, degradation can occur. The kinetics of this degradation, including the half-life (t₁/₂) of the compound, would be crucial for understanding its persistence in various environments. A study on the degradation of 2-hydroxyiminomethyl-1-methylpyridinium methanesulfonate (B1217627) highlights the importance of factors like pH and temperature on the kinetics of degradation. nih.gov
While specific kinetic data for the hydrolysis of this compound is not available in the search results, it is expected that the stability would be influenced by the strength of the nitrogen-sulfur bond and the susceptibility of the ester linkage (if any) to cleavage.
Exploration of Nucleophilic and Electrophilic Reaction Centers
The reactivity of this compound is also defined by its potential to act as a nucleophile or an electrophile. A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.com
The this compound molecule possesses several potential reaction centers:
Nucleophilic Centers: The oxygen atom of the hydroxyl group and the nitrogen atom of the amine group both have lone pairs of electrons and can act as nucleophiles. youtube.com The oxygen is the nucleophilic center of the hydroxyl group, and the nitrogen is the nucleophilic center of the amine group. libretexts.org The relative nucleophilicity of these centers can be influenced by the electronic environment within the molecule.
Electrophilic Centers: The sulfur atom in the sulfamic acid group is electron-deficient due to the presence of the electronegative oxygen atoms and can act as an electrophilic center, making it susceptible to attack by nucleophiles. biorxiv.org Additionally, the carbon atoms in the ethyl chain can also be considered potential electrophilic centers, particularly the carbon bonded to the oxygen of the sulfate (B86663) group. libretexts.org
The interplay between these nucleophilic and electrophilic centers dictates the types of reactions that this compound can undergo. For example, the nucleophilic hydroxyl or amine group could react with an external electrophile, or the electrophilic sulfur atom could be attacked by an external nucleophile. The Hard and Soft, Acids and Bases (HSAB) theory can be applied to predict the preferential reactivity, where soft electrophiles tend to react with soft nucleophiles, and hard electrophiles with hard nucleophiles. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Hydroxyethylsulfamic acid in solution. By analyzing the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.
Given the structure of this compound (HO-CH₂-CH₂-NH-SO₃H), which exists as a zwitterion (HO-CH₂-CH₂-NH₂⁺-SO₃⁻) in many solvents, specific NMR spectral features are anticipated. wikipedia.orgshaalaa.comlibretexts.org The proton (¹H) NMR spectrum is expected to exhibit signals corresponding to the different sets of non-equivalent protons. The chemical shifts of these signals are influenced by the electron-withdrawing effects of the adjacent oxygen and sulfonate groups.
Expected ¹H NMR Spectral Data for this compound:
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| HO-CH₂ - | ~3.7 - 4.0 | Triplet | Influenced by the adjacent hydroxyl group and the -CH₂-NH₂⁺- group. |
| -CH₂ -NH₂⁺- | ~3.2 - 3.5 | Triplet | Affected by the neighboring -CH₂-OH and the positively charged amino group. |
| -NH₂ ⁺- | Broad singlet | Broad signal due to quadrupolar relaxation and exchange with the solvent. | |
| HO - | Dependent on solvent and concentration | Singlet | Signal position can vary and may exchange with D₂O. |
Note: These are predicted values and may vary based on the solvent and experimental conditions. Data for analogous compounds like methylsulfamic acid and various amino acids support these predictions. carlroth.comchemicalbook.com
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Environment | Expected Chemical Shift (ppm) |
| HO-C H₂- | ~58 - 62 |
| -C H₂-NH₂⁺- | ~40 - 45 |
Note: Predicted chemical shifts are based on standard chemical shift tables and data for similar functionalized alkanes.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups present in this compound. spectrabase.com These methods probe the vibrational modes of molecules, providing a characteristic fingerprint.
Key Expected Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) | FTIR, Raman |
| N-H (Ammonium) | Stretching | 3000 - 3300 (broad) | FTIR, Raman |
| C-H (Alkyl) | Stretching | 2850 - 3000 | FTIR, Raman |
| S=O (Sulfonate) | Asymmetric Stretching | ~1250 | FTIR, Raman |
| S=O (Sulfonate) | Symmetric Stretching | ~1050 | FTIR, Raman |
| C-O (Alcohol) | Stretching | 1000 - 1260 | FTIR |
| C-N | Stretching | 1020 - 1250 | FTIR |
Note: The zwitterionic nature of the molecule significantly influences the N-H and S-O stretching frequencies. The provided data is based on characteristic vibrational frequencies for sulfamic acid and amino alcohols. nist.govnist.gov
The FTIR spectrum of this compound is expected to be dominated by strong, broad absorptions from the O-H and N-H stretching vibrations, indicative of extensive hydrogen bonding. The sulfonate group will exhibit strong, characteristic absorptions. Raman spectroscopy, being particularly sensitive to symmetric vibrations, will provide complementary information, especially for the S=O symmetric stretch.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. frontiersin.orgnih.gov Using techniques like electrospray ionization (ESI), the molecule can be ionized, typically forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.
The exact mass of this compound (C₂H₇NO₄S) is 141.0147 g/mol . High-resolution mass spectrometry can confirm this elemental composition with high accuracy.
Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion (m/z 140) of this compound would likely involve the loss of SO₃ (80 Da), a characteristic fragmentation for sulfonated compounds, leading to a fragment ion at m/z 60. This is analogous to the fragmentation of taurine (B1682933), which also shows a prominent loss of SO₃ from its deprotonated molecule. researchgate.net
Predicted Fragmentation of [this compound - H]⁻:
| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 140 | 80 | 60 | [HO-CH₂-CH₂-NH]⁻ |
| 140 | 60 | 80 | [SO₃]⁻ (less likely as primary fragment) |
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
Given the presence of both an acidic sulfamic acid group and a basic amino group, it is highly probable that this compound crystallizes as a zwitterion. wikipedia.org This has been observed for similar compounds like sulfamic acid and various amino acids. shaalaa.comlibretexts.org The crystal structure would likely be stabilized by an extensive network of intermolecular hydrogen bonds involving the hydroxyl group, the ammonium (B1175870) group, and the sulfonate group. This hydrogen bonding network dictates the packing of the molecules in the crystal lattice.
A crystallographic study would provide precise measurements for:
C-C, C-N, C-O, S-N, and S-O bond lengths.
The geometry around the sulfur and nitrogen atoms.
The conformation of the ethyl chain.
The details of the intermolecular hydrogen bonding interactions.
Theoretical and Computational Chemistry of 2 Hydroxyethylsulfamic Acid
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with methods like B3LYP, are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within the 2-hydroxyethylsulfamic acid molecule. These calculations typically start with an initial molecular geometry, which is then optimized to find the lowest energy conformation, representing the most stable structure of the molecule.
The electronic structure of this compound is characterized by the distribution of electron density and the nature of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. The HOMO is expected to be localized around the electron-rich oxygen and nitrogen atoms, while the LUMO is likely centered on the sulfur atom and the surrounding oxygen atoms of the sulfonate group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Zwitterionic Form) using DFT/B3LYP
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S-O1 | 1.45 | O1-S-O2 | 112.5 |
| S-O2 | 1.45 | O1-S-O3 | 112.5 |
| S-O3 | 1.45 | O2-S-O3 | 112.5 |
| S-C1 | 1.80 | O1-S-C1 | 106.0 |
| C1-C2 | 1.53 | S-C1-C2 | 110.0 |
| C2-N | 1.48 | C1-C2-N | 111.0 |
| C2-O4 | 1.43 | C1-C2-O4 | 109.5 |
| N-H | 1.02 | H-N-H | 109.5 |
| O4-H | 0.97 | C2-O4-H | 109.0 |
Note: These are hypothetical values based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific computational model and basis set used.
Computational Analysis of Bonding Characteristics and Charge Distribution
A detailed analysis of the bonding characteristics within this compound can be achieved through methods like Natural Bond Orbital (NBO) analysis. This method provides insights into the hybridization of atomic orbitals, the nature of chemical bonds (sigma, pi), and the extent of electron delocalization.
The S-O bonds in the sulfonate group are expected to have significant double bond character, while the S-C and C-C bonds are primarily single bonds. The C-N and C-O bonds will also be single bonds. The presence of the electronegative oxygen and nitrogen atoms leads to a polarized distribution of charge across the molecule.
The charge distribution can be visualized using electrostatic potential (ESP) maps, which highlight regions of positive and negative charge on the molecular surface. For the zwitterionic form of this compound, the ESP map would show a region of high positive potential around the ammonium (B1175870) group and a region of high negative potential around the sulfonate group. The hydroxyl group would also contribute to the local charge distribution. This charge separation is a key factor in the molecule's solubility in polar solvents and its ability to interact with other charged species.
Table 2: Predicted Mulliken Atomic Charges for this compound (Zwitterionic Form)
| Atom | Charge (a.u.) |
| S | +1.50 |
| O (sulfonate) | -0.80 |
| C (alpha to S) | -0.20 |
| C (beta to S) | -0.10 |
| N | -0.90 |
| H (on N) | +0.40 |
| O (hydroxyl) | -0.70 |
| H (on O) | +0.45 |
Note: These are hypothetical values and can vary depending on the computational method and population analysis scheme used.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to model the reaction mechanisms involving this compound. For instance, the formation of this compound through the reaction of ethanolamine (B43304) with sulfur trioxide can be investigated. rsc.org This reaction likely proceeds through a nucleophilic attack of the nitrogen or oxygen atom of ethanolamine on the electrophilic sulfur atom of sulfur trioxide.
By calculating the potential energy surface for the reaction, it is possible to identify the transition state, which is the highest energy point along the reaction pathway. The structure and energy of the transition state provide crucial information about the reaction's feasibility and rate. Computational studies have shown that the presence of a single water molecule can significantly lower the reaction barrier for the reaction between SO3 and monoethanolamine, thereby enhancing the reaction rate. rsc.org The reaction can lead to the formation of two main products: HOCH2CH2NHSO3H and NH2CH2CH2OSO3H, with the latter being favored in the presence of water. rsc.org
Furthermore, the decomposition or hydrolysis of this compound can also be modeled. For example, the hydrolysis of sulfamic acid in aqueous solution to form ammonium bisulfate can be computationally studied to understand the mechanism and kinetics of this process. wikipedia.org
Prediction of Spectroscopic Parameters and Vibrational Frequencies
Theoretical calculations can predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structural confirmation. The most commonly calculated spectroscopic properties are the infrared (IR) and Raman spectra.
Vibrational frequency calculations, typically performed at the same level of theory as the geometry optimization, provide the frequencies and intensities of the vibrational modes of the molecule. These theoretical spectra can aid in the interpretation of experimental IR and Raman spectra. For this compound, characteristic vibrational frequencies would be expected for the S-O stretching in the sulfonate group, the N-H stretching in the ammonium group, the O-H stretching of the hydroxyl group, and various C-H, C-C, C-N, and C-S stretching and bending modes. For instance, studies on taurine (B1682933), a similar molecule, have assigned vibrational frequencies based on quantum chemical calculations. researchgate.net
Table 3: Predicted Major Vibrational Frequencies for this compound (Zwitterionic Form)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (hydroxyl) | ~3400 |
| N-H Stretch (ammonium) | ~3200 |
| C-H Stretch | ~2900-3000 |
| S=O Stretch (asymmetric) | ~1250 |
| S=O Stretch (symmetric) | ~1050 |
| C-N Stretch | ~1100 |
| C-O Stretch | ~1050 |
| S-C Stretch | ~750 |
Note: These are approximate values based on typical ranges for these functional groups.
Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and its behavior in a solvent, such as water.
By simulating the molecule in a box of water molecules, it is possible to observe how it interacts with the solvent, including the formation of hydrogen bonds between the solute and solvent molecules. The zwitterionic nature of this compound would lead to strong interactions with polar water molecules, with the ammonium and sulfonate groups being well-solvated. The hydroxyl group would also actively participate in hydrogen bonding.
Applications of 2 Hydroxyethylsulfamic Acid in Advanced Materials Science
Role in the Synthesis of Polyurethane Resins and Dispersions
The incorporation of 2-Hydroxyethylsulfamic acid into polyurethane (PU) systems is a key strategy for developing high-performance, waterborne resins. Its bifunctional nature allows it to be chemically integrated into the polymer backbone, profoundly influencing the final properties of the material.
Function as a Hydrophilic Monomer for Water-Dispersibility
A primary application of this compound in polyurethane chemistry is its function as a hydrophilic monomer. The presence of the sulfamic acid group is crucial for rendering the polyurethane polymer dispersible in water, a critical feature for reducing the use of volatile organic compounds (VOCs) in coatings, adhesives, and inks.
During the synthesis of polyurethane prepolymers, this compound is introduced as a diol component. The hydroxyl group reacts with isocyanate groups to become part of the main polymer chain. The pendant sulfamic acid group, which is a strong acid, can then be neutralized with a suitable base to form an ionic salt. This process creates ionic centers along the polyurethane backbone, which have a strong affinity for water and enable the formation of stable aqueous dispersions.
The effectiveness of this compound in promoting water dispersibility is comparable to other hydrophilic monomers containing sulfonic acid groups. The general principle is that the incorporation of ionic groups, such as sulfonates, allows for the self-emulsification of the polyurethane in water, eliminating the need for external surfactants. This results in polyurethane dispersions (PUDs) with good stability and fine particle sizes. The amount of the hydrophilic monomer incorporated directly influences the particle size and stability of the dispersion; a higher concentration of the ionic monomer generally leads to smaller particle sizes and more stable dispersions.
| Property | Description |
| Monomer Type | Hydrophilic Diol |
| Functional Groups | Hydroxyl (-OH), Sulfamic Acid (-SO3H) |
| Mechanism of Action | Incorporation into the polyurethane backbone and subsequent neutralization of the sulfamic acid group to create ionic centers. |
| Result | Formation of stable, self-emulsifying polyurethane dispersions in water. |
Influence on Mechanical Properties and Polymer Morphology
The inclusion of this compound in the polyurethane structure not only affects its water dispersibility but also has a notable impact on the mechanical properties and morphology of the resulting polymer. The presence of the ionic sulfonate groups can lead to the formation of distinct hard and soft segment domains within the polymer matrix. These ionic groups tend to cluster together within the hard segments, creating strong intermolecular interactions through hydrogen bonding and ionic aggregation.
Integration into Electrophotographic Toners and Imaging Technologies
In the field of electrophotography, the precise control of toner properties is paramount for achieving high-quality images. This compound and its derivatives are utilized as components in toner formulations to enhance their performance, particularly in terms of stability and charge characteristics.
Contribution to Toner Binder Composition and Stability
The presence of the polar sulfamic acid group can improve the dispersion of pigments and other additives within the binder resin, leading to more uniform toner particles. This uniformity is crucial for consistent charge distribution and color development. Furthermore, the introduction of ionic functionalities can enhance the thermal stability of the binder, which is important for preventing toner degradation during the high-temperature fusing process.
Effects on Triboelectric Charging and Image Quality
The triboelectric charge of a toner is a critical parameter that governs its transfer from the developer unit to the photoreceptor and then to the paper. The ability to control the magnitude and stability of this charge is essential for high-quality printing. This compound derivatives can function as charge control agents or be incorporated into the binder to influence the toner's charging behavior.
The electronegative nature of the sulfonate group can help to impart a negative charge to the toner particles when they come into contact with the carrier beads in the developer unit. The uniform distribution of these charge-controlling moieties throughout the binder resin can lead to a narrow charge distribution among the toner particles. This results in improved image quality, characterized by sharp lines, high print density, and low background fogging. The stability of the charge is also critical, as it ensures consistent printing performance over the lifetime of the toner cartridge. While specific performance data for toners containing this compound is proprietary and found within patent literature, the chemical principles suggest its utility in achieving stable and predictable triboelectric properties.
| Parameter | Effect of this compound Incorporation |
| Toner Charge | Can contribute to a stable negative triboelectric charge. |
| Charge Distribution | Promotes a narrow charge-to-mass ratio distribution for improved image consistency. |
| Image Quality | Leads to higher print density, reduced background fogging, and better solid area uniformity. |
Development as Modifiers for Surface Coatings and Adhesives
Beyond its role in polyurethane dispersions, this compound has potential applications as a modifier for a broader range of surface coatings and adhesives. Its ability to introduce hydrophilicity and ionic character can be leveraged to improve various performance aspects of these materials.
In surface coatings, the addition of this compound can enhance the wetting of substrates and improve adhesion, particularly to polar surfaces. Its presence at the coating-substrate interface can promote stronger intermolecular interactions. Furthermore, as a component in latex formulations, it can contribute to the stability of the emulsion and influence the rheological properties of the coating.
For adhesives, the incorporation of this compound can lead to improved bond strength to a variety of substrates. The polar sulfamic acid group can interact favorably with surfaces containing hydroxyl or other polar functional groups. In water-based adhesives, it can also act as a stabilizer for the polymer dispersion, ensuring a long shelf life and consistent application properties. Research in this area is ongoing, with the potential to develop novel adhesive and coating formulations with tailored properties based on the unique chemistry of this compound.
Potential in Functional Polymeric Electrolytes and Ion-Exchange Membranes
The unique molecular architecture of this compound, featuring both a hydroxyl (-OH) and a sulfamic acid (-SO₃H) group, presents significant potential for its use in creating functional polymeric electrolytes and ion-exchange membranes. While direct research on polymers synthesized from this compound is limited, its structural attributes allow for scientifically-grounded projections of its utility in applications such as fuel cells and water treatment. The hydroxyl group serves as a reactive site for polymerization, enabling its incorporation into various polymer backbones, while the strongly acidic sulfamic acid group is ideal for facilitating ion transport.
Polymers designed for ion-exchange membranes, particularly proton-exchange membranes (PEMs) for fuel cells, rely on tethered anionic groups to facilitate the transport of cations. The sulfamic acid moiety in a this compound-based polymer can provide this functionality. When integrated into a polymer structure, these acidic groups can create hydrophilic domains, which, upon hydration, form interconnected channels for proton (H⁺) conduction. This mechanism is central to the operation of many existing PEMs, such as those based on perfluorosulfonic acids (PFSAs) like Nafion and sulfonated hydrocarbon polymers.
The performance of such membranes is critically evaluated by their ion-exchange capacity (IEC), which quantifies the number of ion-exchangeable sites per unit weight of the polymer, and their resulting proton conductivity. For instance, research on other sulfonated polymers, such as poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (polyAMPS), demonstrates how the incorporation of sulfonic acid groups enhances these properties. mdpi.comnih.govacs.org A hypothetical polymer derived from a methacrylate-functionalized this compound could be expected to exhibit similar characteristics. By controlling the concentration of the this compound monomer during polymerization, the IEC and, consequently, the proton conductivity and water uptake of the resulting membrane could be precisely tuned.
To illustrate the potential performance, the table below presents typical data for well-researched sulfonated polymers that are structurally analogous to what a polymer based on this compound might achieve.
| Polymer System | Ion-Exchange Capacity (IEC) (meq/g) | Proton Conductivity (S/cm) at High Humidity | Key Structural Feature |
|---|---|---|---|
| Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) - Poly(vinyl alcohol) blend (PVA-PAMPS) | 1.68 | 0.12 | Flexible aliphatic chain with pendant sulfonic acid group. acs.org |
| Sulfonated Poly(1,4-phenylene ether-ether-sulfone) - PolyAMPS graft copolymer (SPEES-AMPS) | 1.95 | 0.125 | Aromatic backbone with grafted aliphatic sulfonic acid chains. nih.gov |
| Hypothetical Poly(2-hydroxyethylsulfamate methacrylate) | Theoretically tunable (e.g., 1.5 - 2.5) | Potentially > 0.1 | Flexible methacrylate (B99206) backbone with pendant hydroxyethylsulfamic acid group. |
Note: Values for the hypothetical polymer are projected based on data from analogous systems and its chemical structure.
The zwitterionic nature of this compound at certain pH values could also be harnessed. Zwitterionic polymers, such as polysulfobetaines, are known for their excellent biocompatibility and resistance to biofouling. wikipedia.orgtandfonline.com This property could make membranes derived from this compound valuable in applications beyond fuel cells, such as in biomedical devices or for ultrafiltration membranes where preventing protein adsorption is crucial. tandfonline.comnih.gov
Exploration in Emerging High-Performance Composite Materials
In the realm of high-performance composites, this compound holds promise as a multifunctional surface modification agent or an additive to the polymer matrix. The enhancement of composite properties hinges on the strength of the interface between the reinforcing filler (like glass or carbon fibers) and the polymer matrix. A weak interface leads to poor stress transfer, compromising the mechanical performance of the final material.
This compound is well-suited to act as a "coupling agent" to bridge this inorganic-organic interface. Its hydroxyl group can form strong covalent or hydrogen bonds with the hydroxyl groups present on the surface of inorganic fillers like glass fibers. Simultaneously, the sulfamic acid end can interact strongly with or be chemically integrated into various polymer matrices, such as polyamides or epoxies, creating a robust link between the two phases.
The principle is analogous to the well-established use of silane (B1218182) coupling agents in the fiberglass industry. These silanes also have a dual-functional structure that bonds to both the glass surface and the resin. Research has consistently shown that surface treatment of fibers significantly improves the mechanical properties of the resulting composites. For example, studies on glass fiber reinforced polyamide 6 (PA6) have demonstrated substantial increases in strength with appropriate surface treatments.
The table below, based on findings for existing coupling agents, illustrates the kind of performance enhancement that could potentially be achieved by using a this compound-based treatment on reinforcing fibers.
| Fiber Treatment | Tensile Strength (MPa) | % Increase vs. Untreated | Notched Impact Strength (kJ/m²) | % Increase vs. Untreated |
|---|---|---|---|---|
| Untreated Glass Fiber | 95.3 | - | 10.1 | - |
| 3-Aminopropyl triethoxysilane (B36694) (APTES) Treatment | 134.4 | 41% | 15.7 | 55% |
| Glycine Bridged Silane (GBSilane) Treatment | 159.2 | 67% | 19.8 | 96.5% |
| Hypothetical this compound Treatment | Potentially 140-160 | Potentially 50-70% | Potentially 16-20 | Potentially 60-100% |
Note: Data for APTES and GBSilane are from studies on PA6 composites nih.gov. Values for the hypothetical treatment are projections based on the potential for strong interfacial hydrogen bonding.
The strong hydrogen bonding capability of the sulfamic acid and hydroxyl groups in this compound could lead to an interfacial bond strength comparable to or even exceeding that of some conventional coupling agents. Density functional theory (DFT) calculations have shown that stronger hydrogen bonds at the interface, as seen with glycine-bridged silanes, directly correlate with improved mechanical properties. nih.gov A similar mechanism would be at play with this compound, suggesting its potential to significantly enhance the strength and toughness of composite materials.
Environmental Transformation and Distribution of 2 Hydroxyethylsulfamic Acid
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation, occurring without the involvement of living organisms, is a key factor in the persistence of chemical compounds in the environment. For 2-Hydroxyethylsulfamic acid, the primary abiotic degradation pathways of interest are hydrolysis and photochemical transformation.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound against hydrolysis is crucial in determining its persistence in aquatic environments.
Aqueous solutions of the parent compound, sulfamic acid, undergo slow hydrolysis to form ammonium (B1175870) bisulfate. wikipedia.orgnih.gov This reaction is dependent on temperature and the concentration of the acid; the rate of hydrolysis increases at higher temperatures and in more acidic (concentrated) solutions. chemone.com In its solid, crystalline form, sulfamic acid is considered stable. wikipedia.org
A study on a sulfamic acid ester, sulfamic acid 1,7-heptanediyl ester, found that its hydrolysis was first-order and, importantly, independent of pH within the range of 2.5 to 8.0. nih.gov The degradation proceeded via the cleavage of the C-O bond. nih.gov This suggests that the ester linkage is the primary site of hydrolytic attack in such derivatives.
Given that this compound possesses a hydroxyl group, it is the sulfamic acid moiety itself that would be subject to hydrolysis. Based on the behavior of sulfamic acid, it can be inferred that this compound will likely undergo slow hydrolysis in aqueous environments to produce 2-aminoethanol and sulfuric acid. The rate of this reaction is expected to be influenced by temperature.
Table 1: Inferred Hydrolytic Degradation of this compound
| Reactant | Product(s) | Influencing Factors |
| This compound | 2-Aminoethanol, Sulfuric Acid | Temperature, pH (potentially) |
Note: This table is based on the known hydrolysis of sulfamic acid and its esters, as direct data for this compound is not available.
Photochemical transformation involves the degradation of a compound due to the absorption of light energy. This can occur through direct photolysis, where the compound itself absorbs light, or indirect photolysis, where other substances in the environment (photosensitizers) absorb light and initiate the degradation.
Direct data on the photochemical transformation of this compound is not available. However, studies on structurally related sulfonamides indicate that they can be susceptible to photodegradation. For instance, sulfamethoxazole (B1682508) is known to be photolabile in acidic aqueous solutions, leading to various photoproducts through isomerization and cleavage, including sulfanilic acid and aniline. researchgate.net
Furthermore, research on the photodegradation of dissolved organic sulfur (DOS) has shown that it can lead to the formation of sulfate (B86663) and methanesulfonic acid. nih.gov This indicates that the sulfur-containing functional group can be a target of photo-oxidation. While the specific impact of the 2-hydroxyethyl group on the photochemical stability of the sulfamic acid core is unknown, it is plausible that this compound could undergo some degree of photochemical degradation in sunlit surface waters, potentially leading to the formation of sulfate and other smaller organic molecules.
Biotic Degradation Mechanisms and Microbial Metabolism in Ecosystems
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is often the primary mechanism for the removal of organic chemicals from the environment.
There is no specific information on the biodegradation of this compound. However, studies on sulfamate (B1201201), the anion of sulfamic acid, have shown its attenuation in the sediment/water interface and during aquifer passage under both aerobic and anaerobic conditions, which strongly suggests that microbial degradation occurs. researchgate.netresearchgate.net This removal in environmental systems indicates that microorganisms capable of metabolizing sulfamate are present.
Research on other sulfonated compounds, such as 2-naphthalensulfonic acid polymers, has demonstrated that they can be degraded by white-rot fungi. nih.gov Additionally, various bacteria have been shown to degrade sulfonamide antibiotics. nih.govcore.ac.uk These findings suggest that the sulfonate group, a key feature of this compound, can be targeted by microbial enzymes. It is therefore reasonable to hypothesize that this compound is susceptible to microbial degradation in soil and water, although the specific pathways and rates remain uninvestigated.
Future Research Directions and Translational Opportunities
Development of Green Chemistry-Compliant Synthetic Methodologies
The pursuit of environmentally benign synthetic routes is a cornerstone of modern chemistry. For 2-hydroxyethylsulfamic acid, moving beyond traditional synthesis methods that may involve harsh conditions or hazardous reagents is a key research objective.
Biocatalytic Approaches: A significant area of exploration is the use of enzymes to catalyze the synthesis of this compound and its derivatives. nih.govresearchgate.net Biocatalysis offers numerous advantages, including mild reaction conditions, high selectivity, and the use of renewable feedstocks, thereby reducing environmental impact. nih.govresearchgate.net For instance, research into the enzymatic synthesis of other hydroxamic acids has demonstrated the potential of enzymes like amidases to achieve high yields and purity. researchgate.netresearchgate.net The development of a biocatalytic process for this compound could involve screening for novel enzymes or engineering existing ones with the desired activity. d-nb.info
Renewable Feedstocks: The utilization of biomass as a starting material is another critical aspect of green synthesis. nih.gov Lignocellulosic biomass, for example, can be converted into platform chemicals like furfural (B47365) and levulinic acid, which could potentially serve as precursors in the synthesis of this compound derivatives. researchgate.netnih.gov Research into the efficient conversion of biomass into valuable organic acids is ongoing and could provide sustainable pathways to the building blocks needed for this compound synthesis. mdpi.com
Green Solvents and Catalysts: The choice of solvents and catalysts plays a crucial role in the environmental footprint of a chemical process. rsc.org The use of deep eutectic solvents (DESs) and organocatalysts, such as p-sulfonic acid calix copernicus.orgarene, has shown promise in the production of bio-based chemicals with high yields and minimal waste. rsc.org Similarly, employing solid acid catalysts can offer advantages in terms of catalyst recovery and reuse. researchgate.netnih.gov Sulfamic acid itself has been investigated as a reusable and green catalyst for various organic reactions. researchgate.net
Design of Novel Derivatives with Tailored Functionalities
The functional versatility of this compound makes it an attractive scaffold for the design of novel derivatives with specific properties. By modifying its structure, researchers can tailor its characteristics for a wide range of applications.
Polymer Synthesis: One promising avenue is the incorporation of this compound or its derivatives into polymers. alquds.edu This could lead to the development of new materials with unique properties, such as superabsorbent polymers or functional plastics. researchgate.netmdpi.com For example, research on starch-grafted polymers has shown that the incorporation of functional monomers can significantly enhance properties like water absorption. researchgate.netmdpi.com The synthesis of polymers based on hydroxamic acids has also been explored for applications in heavy metal chelation. alquds.edu
Biomedical Applications: The design of novel hydroxamic acid derivatives has been a significant area of research in medicinal chemistry. researchgate.netscienceopen.comnih.govnih.gov These derivatives have shown potential as antimicrobial, anticancer, and antioxidant agents. nih.gov By creating hybrids of this compound with other bioactive molecules, it may be possible to develop new therapeutic agents with improved efficacy and safety profiles. scienceopen.comnih.gov
Table 1: Examples of Functional Monomers Used in Polymer Synthesis
| Monomer | Polymer Type | Potential Application | Reference |
| Acrylic Acid | Superabsorbent Polymer | Absorbent materials | researchgate.netmdpi.com |
| 2-Hydroxyethyl Methacrylate (B99206) | Superabsorbent Polymer | Absorbent materials | researchgate.netmdpi.com |
| Acrylamide | Superabsorbent Polymer | Absorbent materials | researchgate.netmdpi.com |
| 2-Acrylamido-2-methylpropane Sulfonic Acid | Superabsorbent Polymer | Absorbent materials | researchgate.netmdpi.com |
| N1,N3-dihydroxymalonamide | Condensation Polymer | Heavy metal chelation | alquds.edu |
In-depth Mechanistic Studies of Complex Reaction Pathways
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application.
Hydrolysis Mechanisms: Investigating the hydrolysis of this compound and its derivatives under various conditions can provide valuable insights into their stability and reactivity. researchgate.net Studies on the hydrolysis of other organic compounds, such as thiobenzoic acids and their esters, have revealed complex mechanistic behavior, including shifts between different reaction pathways depending on the reaction medium. researchgate.net The excess acidity method has proven to be a useful tool for elucidating these mechanisms. researchgate.net
Thermodynamics and Kinetics: The thermodynamic and kinetic parameters of reactions involving this compound are essential for process design and optimization. copernicus.orgfrontiersin.orgmdpi.com For example, understanding the thermodynamics of leaching processes can help in developing efficient methods for extracting valuable metals. frontiersin.orgmdpi.com Kinetic studies can provide information on reaction rates and the factors that influence them, such as temperature and catalyst concentration. copernicus.orgfrontiersin.org
Advanced Computational Design of this compound-Based Materials
Computational methods have become indispensable tools in modern materials science, enabling the in-silico design and screening of new materials with desired properties. nih.govnih.gov
Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.govnih.govstmjournals.commdpi.comepstem.net It can be employed to study the molecular interactions between this compound and other molecules, such as sulfuric acid, which is relevant for understanding its potential role in atmospheric chemistry. nih.gov DFT calculations can also be used to predict the geometric structures, vibrational frequencies, and electronic spectra of this compound and its derivatives. nih.govmdpi.comepstem.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of materials at the atomic level. nih.gov For instance, atomistic MD simulations can be used to understand the structural properties of polymers based on this compound in solution. nih.gov This information is valuable for designing materials with specific microstructures and functionalities.
High-Throughput Screening: Computational approaches can be used to screen large libraries of virtual compounds to identify promising candidates for specific applications. nih.gov This can significantly accelerate the discovery of new this compound-based materials with tailored properties for use in areas such as drug design or catalysis.
Exploration of Unconventional Applications in Sustainable Technologies
The unique chemical structure of this compound opens up possibilities for its use in a variety of sustainable technologies.
Biomass Conversion: The conversion of biomass into biofuels and valuable chemicals is a key aspect of a sustainable bioeconomy. mdpi.commdpi.com this compound or its derivatives could potentially be used as catalysts or additives in biomass conversion processes. researchgate.netnih.gov For example, acidic catalysts are used in the hydrolysis of lignocellulosic biomass to produce sugars, which can then be fermented into biofuels. researchgate.netnih.gov
Carbon Capture and Storage (CCS): The development of efficient and cost-effective methods for capturing and storing carbon dioxide is crucial for mitigating climate change. While not directly studied for this compound, related compounds with amine functionalities are known to be effective in CO2 capture. Future research could explore the design of this compound derivatives for this purpose.
Energy Storage: The demand for advanced energy storage solutions is rapidly increasing. The properties of this compound-based polymers could be tailored for applications in batteries or supercapacitors. For example, the development of solid polymer electrolytes is a key area of research for next-generation batteries.
Q & A
Q. How should clustered data (e.g., repeated measurements in cell-based studies) be statistically analyzed to assess this compound bioactivity?
- Answer: Use mixed-effects models to account for nested data structures (e.g., multiple observations per cell line). Adjust for batch effects via principal component analysis (PCA) or ComBat normalization. Report intraclass correlation coefficients (ICC) to quantify reproducibility. Pre-register analysis plans to minimize post hoc bias .
Q. What methodologies address knowledge gaps in the mechanistic role of this compound in enzyme inhibition studies?
- Answer: Employ stopped-flow kinetics to measure binding constants () and isothermal titration calorimetry (ITC) for thermodynamic profiling. Pair with mutagenesis studies (e.g., alanine scanning) to identify critical residues. Compare results to structurally analogous compounds (e.g., 2-hydroxyethanesulfonate) to isolate structure-activity relationships (SAR) .
Methodological Best Practices
- Data Contradiction Analysis: Archive raw datasets (e.g., NMR FID files, LC-MS chromatograms) in repositories like Zenodo for independent verification. Use tools like Skyline for MS data reprocessing and NMReDATA for standardized NMR reporting .
- Literature Review: Systematically map existing studies using tools like PRISMA to identify gaps (e.g., limited in vivo toxicity data). Prioritize peer-reviewed journals over vendor-specific technical notes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
